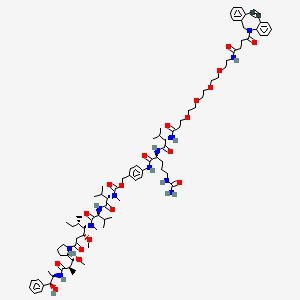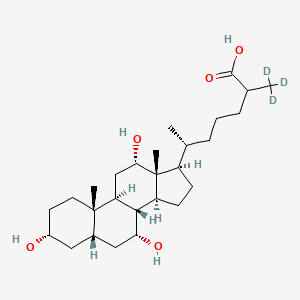![molecular formula C18H31N6O13P3 B12417272 [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine” is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazin-7-yl group, a cyano group, and multiple hydroxyl and phosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrrolo[2,1-f][1,2,4]triazin-7-yl intermediate. This intermediate is then subjected to a series of reactions to introduce the cyano group, hydroxyl groups, and phosphoryl groups. The final step involves the addition of N,N-diethylethanamine to form the complete compound.
Preparation of Pyrrolo[2,1-f][1,2,4]triazin-7-yl Intermediate: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Addition of Hydroxyl and Phosphoryl Groups: These groups are introduced through phosphorylation reactions, often using phosphoryl chloride or similar reagents.
Final Assembly: The final step involves the coupling of the intermediate with N,N-diethylethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
The compound has significant potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s antiviral properties make it a promising candidate for drug development, particularly against RNA viruses.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. In the context of antiviral research, it is believed to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase. This enzyme is crucial for the replication of RNA viruses, and its inhibition can effectively halt the viral life cycle.
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: A nucleotide analog that also targets RNA-dependent RNA polymerase.
Favipiravir: Another antiviral compound that inhibits viral RNA polymerase.
Molnupiravir: A nucleoside analog with broad-spectrum antiviral activity.
Uniqueness
The compound’s unique structure, particularly the presence of multiple phosphoryl groups and the pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety, distinguishes it from other similar compounds. These structural features may confer enhanced binding affinity and specificity for its molecular targets, potentially leading to improved efficacy and reduced side effects.
Propiedades
Fórmula molecular |
C18H31N6O13P3 |
|---|---|
Peso molecular |
632.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C12H16N5O13P3.C6H15N/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;1-4-7(5-2)6-3/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);4-6H2,1-3H3/t7-,9-,10-,12+;/m1./s1 |
Clave InChI |
BTCZBCWOZQEOOI-BITRNDABSA-N |
SMILES isomérico |
CCN(CC)CC.C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
SMILES canónico |
CCN(CC)CC.C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


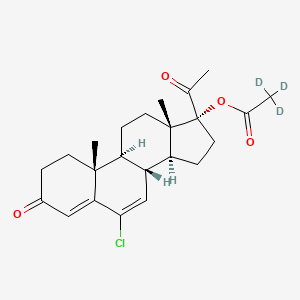
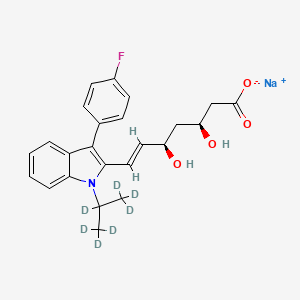

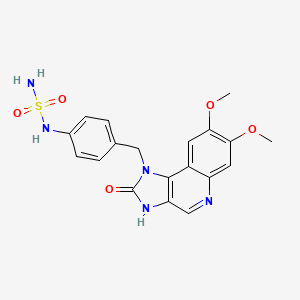

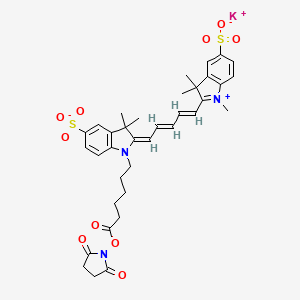
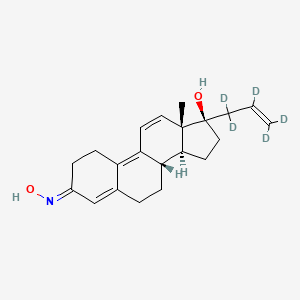
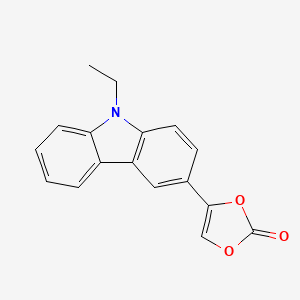
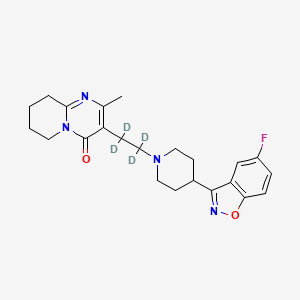
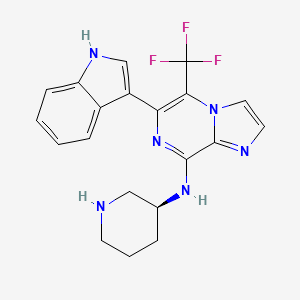
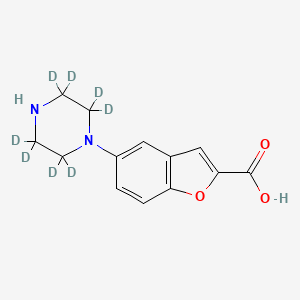
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
